molecular formula C16H23NO2 B2996907 Tert-butyl (2-phenylpent-4-en-2-yl)carbamate CAS No. 1335042-46-0

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate

Cat. No.: B2996907
CAS No.: 1335042-46-0
M. Wt: 261.365
InChI Key: JFHBWYZRTPCWLX-UHFFFAOYSA-N
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Description

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is an organic compound with the molecular formula C16H23NO2. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pent-4-en-2-yl moiety.

Properties

IUPAC Name

tert-butyl N-(2-phenylpent-4-en-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-6-12-16(5,13-10-8-7-9-11-13)17-14(18)19-15(2,3)4/h6-11H,1,12H2,2-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHBWYZRTPCWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). This method offers high yields and short reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-phenylpent-4-en-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it a valuable tool in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is unique due to its specific structure, which combines a phenyl group and a pent-4-en-2-yl moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and drug development.

Biological Activity

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its carbamate functional group, which is known for influencing the biological activity of compounds. The presence of a phenyl group and a pentene chain contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that carbamate derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Inhibition of Acetylcholinesterase

In vitro studies have demonstrated that this compound exhibits moderate inhibition of AChE. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity IC50/EC50 Mechanism Reference
Acetylcholinesterase InhibitionIC50 = 15.4 nMCompetitive inhibition
Amyloid Beta Aggregation85% inhibition at 100 µMPrevents aggregation
Cytotoxicity in Astrocytes100% viability at 100 µMProtective against Aβ toxicity

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in astrocytes. Results indicated that the compound significantly improved cell viability in the presence of Aβ 1-42, suggesting protective effects against neurodegeneration .
  • In Vivo Efficacy : In animal models, this compound was tested for its ability to inhibit cognitive decline associated with Alzheimer’s disease. While in vitro results were promising, in vivo studies showed limited efficacy compared to established treatments like galantamine .

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